molecular formula C19H23N3O4 B2637674 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone CAS No. 1172371-70-8

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone

Cat. No.: B2637674
CAS No.: 1172371-70-8
M. Wt: 357.41
InChI Key: LIKOVWMVXKHSPV-UHFFFAOYSA-N
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Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone is a synthetic compound featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and excellent metabolic stability . This molecule is designed as a high-value building block for pharmaceutical research and drug discovery programs. The 1,3,4-oxadiazole ring is a well-established bioisostere for carboxylic esters and amides, which can enhance drug-like properties such as permeability and in vivo stability . The specific substitution pattern on this core—combining a cyclopropyl group, a piperidine linker, and a 4-methoxyphenoxy moiety—suggests potential for interaction with various enzymatic targets and biological receptors. Compounds containing the 1,3,4-oxadiazole nucleus have demonstrated a broad spectrum of pharmacological activities in scientific literature, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects . This makes the compound a promising candidate for screening against a range of biological targets and for further structural optimization in hit-to-lead campaigns. Researchers can utilize this chemical as a key intermediate to develop novel therapeutic agents or as a pharmacological tool for probing biological pathways. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-15-4-6-16(7-5-15)25-12-17(23)22-10-8-14(9-11-22)19-21-20-18(26-19)13-2-3-13/h4-7,13-14H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKOVWMVXKHSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone is a novel synthetic molecule that incorporates a piperidine ring and an oxadiazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H20N6O3C_{17}H_{20}N_{6}O_{3} and a molecular weight of approximately 324.4 g/mol. The structural features include:

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Piperidine Ring : Often associated with psychoactive properties.
  • Methoxyphenoxy Group : Enhances solubility and bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities attributed to compounds containing oxadiazole and piperidine structures. These include:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Oxadiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds with similar structural motifs inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects. Some studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential neuroactive properties.
  • Antioxidant Activity : Preliminary studies suggest that similar compounds may exhibit antioxidant effects, contributing to their overall bioactivity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
1,3,4-Oxadiazole derivativesAntimicrobialModerate to strong activity against Salmonella typhi
Pyrazole derivativesAnticancerInduced apoptosis in MCF-7 cells
Piperidine-based compoundsNeuropharmacologicalModulated dopamine receptors

Scientific Research Applications

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been shown to exhibit significant antimicrobial activity. Studies indicate that derivatives of oxadiazole can inhibit bacterial growth and possess antifungal properties. Specifically, the incorporation of piperidine in the structure enhances this activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The compound has been investigated for its ability to inhibit tumor growth and promote cell death in various cancer cell lines. For instance, studies have shown that similar compounds can disrupt cellular mechanisms essential for cancer cell survival .

Neuroprotective Effects

The piperidine component of the compound may contribute to neuroprotective effects. Some derivatives have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone. Variations in substituents on the piperidine or oxadiazole ring can significantly affect biological activity. For example:

Substituent Effect on Activity
CyclopropylEnhances antimicrobial potency
MethoxyphenoxyImproves solubility and bioavailability
OxadiazoleIncreases anticancer efficacy

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various oxadiazole derivatives against bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of oxadiazole derivatives, researchers found that compounds with a piperidine ring demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The study highlighted that modifications to the oxadiazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table compares the target compound with two analogs from the evidence, highlighting substituent variations and predicted properties:

Compound Name Molecular Formula Substituent on Oxadiazole Aromatic Group Molecular Weight (g/mol) Predicted Properties Reference
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone C₁₉H₂₁N₃O₄ Cyclopropyl 4-Methoxyphenoxy 355.39 Not reported -
1-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethanone C₂₃H₂₄FN₃O₂ 4-Fluorophenyl 3-Methylphenyl 393.45 Density: 1.218 g/cm³; Boiling Point: 583.4°C; pKa: -0.60
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone C₂₁H₂₂N₄O₂ Cyclopropyl 1H-Indol-1-yl 362.43 Not reported

Substituent Effects on Physicochemical and Functional Properties

Oxadiazole Modifications
  • Cyclopropyl vs. Fluorophenyl: The target compound’s cyclopropyl group (small, non-polar) contrasts with the fluorophenyl substituent in the analog (bulky, electronegative). Fluorine introduction typically enhances membrane permeability and metabolic resistance but may reduce solubility . Cyclopropyl’s steric profile may favor binding in constrained active sites compared to planar aromatic substituents.
Aromatic Group Variations
  • 4-Methoxyphenoxy vs. Ether linkages (as in 4-methoxyphenoxy) can enhance hydrolytic stability compared to ester or amide-based linkers.
  • Indole Substitution (): Replacement of 4-methoxyphenoxy with indole introduces a heteroaromatic system capable of π-π stacking and hydrogen bonding, which may influence target affinity in biological systems .

Pharmacological Implications (Inferred)

  • Oxadiazole Role : 1,3,4-Oxadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities. The cyclopropyl group may reduce steric hindrance compared to bulkier substituents.
  • 4-Methoxyphenoxy Contribution: The electron-rich aromatic system could modulate interactions with enzymes or receptors, while the ether linkage improves stability.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing this compound?

Answer: Synthesis typically involves multi-step reactions, starting with alkylation of a piperidine precursor with brominated intermediates. For example, 2-bromo-1-(4-methoxyphenyl)ethanone (used in analogous compounds) can act as an alkylating agent under reflux conditions in ethanol or DMF, with yields exceeding 90% when optimized . Thin-layer chromatography (TLC) is critical for monitoring reaction progress, and ice-cold water with NaOH is used to precipitate the product . Key parameters to optimize include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of the oxadiazole precursor.

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: A combination of spectroscopic and analytical methods is essential:

  • ¹H NMR (500 MHz, DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 7.99–8.01 ppm, methoxy groups at δ 3.86 ppm) .
  • Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., m/z 282 [M+1] for similar oxadiazole derivatives) .
  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related ethanone derivatives .

Q. What methods are suitable for assessing the solubility and stability of this compound under physiological conditions?

Answer: Solubility can be tested in a pH gradient (1–14) using UV-Vis spectroscopy or HPLC. For stability, accelerated degradation studies (40°C/75% RH for 6 months) are recommended. Polar solvents like methanol or DMSO are preferred for initial stock solutions, while aqueous stability is assessed via HPLC under simulated gastric/intestinal pH (e.g., pH 2 and 7.4 buffers) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the oxadiazole and methoxyphenoxy moieties?

Answer:

  • Variation of substituents: Synthesize analogs with substitutions on the cyclopropyl (e.g., methyl, fluoro) or methoxyphenoxy (e.g., ethoxy, nitro) groups.
  • Biological assays: Test analogs in enzyme inhibition (e.g., cyclooxygenase) or antimicrobial assays (MIC values against S. aureus or E. coli), comparing activity trends to the parent compound .
  • Computational modeling: Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with experimental bioactivity .

Q. What experimental frameworks are appropriate for studying the environmental fate of this compound?

Answer: Follow the INCHEMBIOL project framework :

  • Abiotic studies: Measure hydrolysis rates (pH 7–9, 25–50°C) and photodegradation under UV light.
  • Biotic studies: Use soil microcosms to assess microbial degradation (GC-MS for metabolite identification).
  • Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀) and chronic effects on algae growth (OECD 201/202 guidelines).

Q. How can reaction mechanisms for key transformations (e.g., oxadiazole ring formation) be elucidated?

Answer:

  • Kinetic studies: Track intermediates via in-situ FTIR or NMR to identify rate-determining steps.
  • Isotopic labeling: Use ¹⁵N-labeled hydrazine precursors to confirm cyclocondensation pathways .
  • Theoretical studies: Perform transition-state optimization using M06-2X/6-31G(d) to map energy profiles for oxadiazole formation .

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